molecular formula C18H21BrN2O2 B1342246 tert-Butyl 4-(5-bromo-1H-indol-3-yl)-3,6-dihydro-1(2H)-pyridinecarboxylate CAS No. 886361-90-6

tert-Butyl 4-(5-bromo-1H-indol-3-yl)-3,6-dihydro-1(2H)-pyridinecarboxylate

Cat. No. B1342246
CAS RN: 886361-90-6
M. Wt: 377.3 g/mol
InChI Key: HVSRIJCRJQQFJQ-UHFFFAOYSA-N
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Description

“tert-Butyl 4-(5-bromo-1H-indol-3-yl)-3,6-dihydro-1(2H)-pyridinecarboxylate” is a chemical compound with the empirical formula C18H21BrN2O2 . It has a molecular weight of 377.28 . The compound is a solid in form .


Molecular Structure Analysis

The compound has a complex structure that includes a bromo-indolyl group and a dihydro-pyridinecarboxylate group . The SMILES string representation of the molecule is BrC1=CC=C (NC=C2C (CC3)=CCN3C (OC (C) (C)C)=O)C2=C1 .


Physical And Chemical Properties Analysis

The compound is a solid . Its molecular weight is 377.28 . The InChI key for the compound is HVSRIJCRJQQFJQ-UHFFFAOYSA-N .

Scientific Research Applications

Synthesis and Anticancer Applications

Tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate, a closely related compound to the one , is a significant intermediate in the synthesis of small molecule anticancer drugs. A high-yield synthetic method for this compound was developed, and its potential in overcoming resistance issues in cancer treatment is notable (Zhang, Ye, Xu, & Xu, 2018).

Structural and Spectroscopic Analysis

A study on 6-tert-butyl 3-ethyl 2-amino-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarbo­xylate, which shares structural similarities with the compound of interest, detailed its characterization through FTIR, 1H and 13C NMR spectroscopic methods, and X-ray crystallographic analysis. This research is crucial for understanding the molecular and crystal structure of related compounds (Çolak, Karayel, Buldurun, & Turan, 2021).

Intramolecular Cyclization Studies

Research on intramolecular cyclization of 4-amino-3-alkylsulfanyl-1,2,4-triazoles led to the formation of various compounds, including those with a structure resembling tert-butyl 4-(5-bromo-1H-indol-3-yl)-3,6-dihydro-1(2H)-pyridinecarboxylate. This study contributes to the understanding of chemical reactions and potential applications of similar compounds (Kolodina & Lesin, 2009).

Reactivity and Potential Therapeutic Applications

A study on the synthesis and characterization of tert-butyl 4-vinyl-3,6-dihydro-2H-pyridine-1-carboxylate explored its reactivity and potential for forming therapeutic compounds through various chemical reactions (Moskalenko & Boev, 2014).

Synthesis of Structurally Related Compounds

The synthesis of new tert-butyl- and bromo-functionalized [1,2,4]triazino[5,6-b]indole-3-thiols and indolo[2,3-b]quinoxalines, which are structurally related to the compound , highlights the versatility and potential applications of these compounds in various fields of research (Li, Wang, & Zhang, 2017).

properties

IUPAC Name

tert-butyl 4-(5-bromo-1H-indol-3-yl)-3,6-dihydro-2H-pyridine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21BrN2O2/c1-18(2,3)23-17(22)21-8-6-12(7-9-21)15-11-20-16-5-4-13(19)10-14(15)16/h4-6,10-11,20H,7-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVSRIJCRJQQFJQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(=CC1)C2=CNC3=C2C=C(C=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00594717
Record name tert-Butyl 4-(5-bromo-1H-indol-3-yl)-3,6-dihydropyridine-1(2H)-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00594717
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

377.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl 4-(5-bromo-1H-indol-3-yl)-3,6-dihydro-1(2H)-pyridinecarboxylate

CAS RN

886361-90-6
Record name tert-Butyl 4-(5-bromo-1H-indol-3-yl)-3,6-dihydropyridine-1(2H)-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00594717
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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